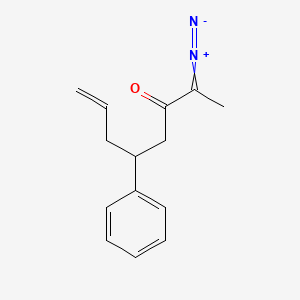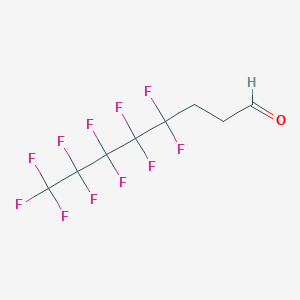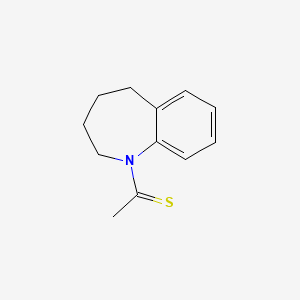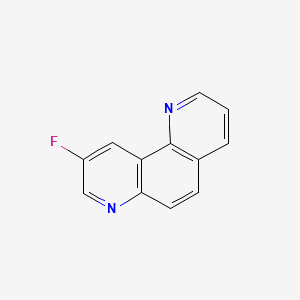
2-Diazonio-5-phenylocta-2,7-dien-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-5-phenylocta-2,7-dien-3-olate is a chemical compound characterized by its unique structure, which includes a diazonium group and a phenyl group attached to an octadienolate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-phenylocta-2,7-dien-3-olate typically involves the diazotization of aniline derivatives followed by coupling with appropriate dienolate precursors. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization processes using automated reactors. The use of continuous flow systems can enhance the efficiency and yield of the compound, ensuring consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-5-phenylocta-2,7-dien-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-5-phenylocta-2,7-dien-3-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological labeling and imaging due to its diazonium group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-5-phenylocta-2,7-dien-3-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to potential biological effects. The pathways involved include the formation of stable adducts and the generation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-5-phenylocta-2,7-dien-3-ol: Similar structure but with a hydroxyl group instead of an olate group.
2-Diazonio-5-phenylocta-2,7-dien-3-thiol: Contains a thiol group, leading to different reactivity and applications.
2-Diazonio-5-phenylocta-2,7-dien-3-amine:
Uniqueness
2-Diazonio-5-phenylocta-2,7-dien-3-olate is unique due to its specific combination of a diazonium group and an olate group, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
185674-75-3 |
|---|---|
Molekularformel |
C14H16N2O |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-diazo-5-phenyloct-7-en-3-one |
InChI |
InChI=1S/C14H16N2O/c1-3-7-13(10-14(17)11(2)16-15)12-8-5-4-6-9-12/h3-6,8-9,13H,1,7,10H2,2H3 |
InChI-Schlüssel |
WVQUJMXDNSJIPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=[N+]=[N-])C(=O)CC(CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)
![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)

![(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene](/img/structure/B12570813.png)
![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)
![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)
